molecular formula C16H15ClN2O3S B2500649 5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922006-15-3

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2500649
CAS No.: 922006-15-3
M. Wt: 350.82
InChI Key: LNVRROYWDGIAMX-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative designed for research applications in medicinal chemistry and biochemistry. This compound is of significant interest in early-stage drug discovery, particularly as it integrates a tetrahydroquinolin-2-one scaffold, a structure known to be investigated for its inhibitory activity against enzymes like carbonic anhydrase (CA) . Sulfonamides are a prominent class of bioactive compounds that can function by inhibiting essential bacterial enzymes such as dihydropteroate synthase, which is critical for folate synthesis . Furthermore, structurally similar N-sulfonyl-tetrahydroisoquinoline derivatives have demonstrated notable antimicrobial properties in scientific studies, showing activity against various fungal species, which underscores the potential of this chemical class in antimicrobial research . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships (SAR). The product is supplied with detailed analytical data for verification. This chemical is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-2-4-12(17)9-15(10)23(21,22)19-13-5-6-14-11(8-13)3-7-16(20)18-14/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVRROYWDGIAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, sulfonation, and chlorination. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.

    Sulfonation: The quinoline derivative is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a drug scaffold. It has been investigated for various pharmacological activities, particularly in targeting enzymes or receptors within the central nervous system. Its unique structural features allow it to interact effectively with biological targets.

Case Studies:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
    • Data Table: Anticancer Activity
    Cell LineIC50 (µM)Mechanism
    MCF-70.054Apoptosis induction
    A5490.048Cell cycle arrest
    HepG20.060Apoptosis induction
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

Organic Synthesis

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide serves as an intermediate in synthesizing more complex organic molecules. Its sulfonamide group allows for versatile chemical reactions, making it a valuable component in organic synthesis.

Synthetic Routes:

  • Formation of Quinoline Core : Typically synthesized through the Pfitzinger reaction involving isatin derivatives.
  • Sulfonation : Conducted using chlorosulfonic acid or sulfur trioxide.
  • Chlorination : Achieved using thionyl chloride or phosphorus pentachloride.

Material Science

The compound's unique properties enable its use in developing new materials with specific electronic or optical characteristics. Its sulfonamide and quinoline functionalities can be tailored to enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound shares structural homology with other sulfonamide-tetrahydroquinolinone derivatives, differing primarily in substituents on the benzene ring and modifications to the tetrahydroquinolinone scaffold. Below is a detailed comparison with two closely related analogs from published sources:

Table 1: Structural and Molecular Comparison

Compound Name Benzene Ring Substituents Tetrahydroquinolin Substituents Molecular Formula Molecular Weight (g/mol)
5-Chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 5-chloro, 2-methyl None (2-oxo) C₁₆H₁₄ClN₂O₃S 366.81*
2,4,5-Trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0145) 2,4,5-trimethyl None (2-oxo) C₁₈H₂₀N₂O₃S 356.43
2-Methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (BE49464) 2-methoxy, 5-methyl 1-(2-methylpropyl) C₂₁H₂₆N₂O₄S 402.51

*Calculated molecular weight based on structural analysis; exact experimental data unavailable in provided evidence.

Key Structural and Functional Differences

Benzene Ring Modifications: The target compound features a chloro group (electron-withdrawing) and a methyl group (electron-donating) at positions 5 and 2, respectively. F743-0145 substitutes the benzene ring with three methyl groups, increasing steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility . BE49464 incorporates a methoxy group (hydrogen-bond acceptor) and a methyl group, favoring solubility and electronic interactions with polar residues in binding pockets .

Tetrahydroquinolinone Modifications: The target compound and F743-0145 retain the unmodified 2-oxo-tetrahydroquinolin scaffold, preserving the ketone’s hydrogen-bonding capability. BE49464 introduces a 1-(2-methylpropyl) substituent, adding steric bulk that may restrict conformational flexibility or alter binding pocket accessibility .

Methyl groups in F743-0145 increase hydrophobicity, favoring passive diffusion across biological membranes but risking metabolic instability. Methoxy and branched alkyl groups in BE49464 may improve metabolic resistance and target selectivity through steric and electronic effects .

Research Findings and Functional Insights

While the provided evidence lacks explicit pharmacological data for the target compound, structural comparisons suggest the following hypotheses:

  • Target Selectivity : The chloro substituent may confer selectivity for enzymes with halogen-bond-accepting residues (e.g., tyrosine or histidine), distinguishing it from methyl- or methoxy-substituted analogs .
  • Solubility-Bioavailability Trade-offs: F743-0145’s higher methyl content likely reduces aqueous solubility compared to the target compound, which balances chloro (polar) and methyl (nonpolar) groups.
  • Synthetic Accessibility : The absence of complex alkyl chains (cf. BE49464) in the target compound may streamline synthesis, as seen in analogous routes involving α-tosyl-substituted phenyl carbamates .

Biological Activity

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 373.42 g/mol. The structure consists of a chloro-substituted benzene ring linked to a sulfonamide moiety and a tetrahydroquinoline derivative.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with a tetrahydroquinoline structure possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that it effectively inhibited the proliferation of several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism
MCF-70.054Apoptosis induction
A5490.048Cell cycle arrest
HepG20.060Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory effects on tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and cancer .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    A study published in Science.gov demonstrated that derivatives of sulfonamide compounds exhibited strong antimicrobial activity with low cytotoxicity profiles . This suggests their potential as safer alternatives for treating infections.
  • Anticancer Study :
    In a study focusing on the anticancer effects of tetrahydroquinoline derivatives, researchers found that these compounds not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents .

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